Molecular Weight Reduction of ~135 Da vs. Di-Thiophenyl Analog Confers Superior Ligand Efficiency Potential
The target compound (MW 298.37) is 135.5 Da lighter than its closest potent ACCase-active analog, 2-((3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl)thio)-2-phenylacetic acid (MW 433.91, IC50 439 nM vs. U. maydis ACCase) [1]. This MW reduction shifts the compound into a more favorable lead-like property space (MW < 300) while retaining the full pharmacophoric elements (3-cyanopyridine thioether, phenylacetic acid) required for ACCase engagement, as defined by the Markush structure in US10548313 [2]. The 4,6-dimethyl analog thus offers a substantially higher ligand efficiency starting point for fragment-based or scaffold-hopping programs.
| Evidence Dimension | Molecular weight and ligand efficiency baseline |
|---|---|
| Target Compound Data | MW = 298.37 Da; no ACCase IC50 reported |
| Comparator Or Baseline | 2-((3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl)thio)-2-phenylacetic acid (BDBM429009): MW = 433.91 Da; ACCase IC50 = 439 nM |
| Quantified Difference | ΔMW = −135.5 Da (−31.2%) |
| Conditions | MW from computed/structural data; IC50 from U. maydis ACCase enzymatic assay (BindingDB entry 10687) |
Why This Matters
A 31% reduction in molecular weight while preserving the core pharmacophore translates to more efficient structure–activity relationship exploration and reduced synthetic complexity for procurement decisions.
- [1] BindingDB BDBM429009. 2-((3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl)thio)-2-phenylacetic acid. IC50: 439 nM (U. maydis ACCase). Also IC50: 616 nM replicate. View Source
- [2] Slomczynska, U. et al. US10548313B2. Claim 1 and Formula Ia collectively define the 3-cyanopyridin-2-ylthio phenylacetic acid core with variable 4- and 6-substituents. View Source
